molecular formula C9H8F3N3 B8045551 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B8045551
M. Wt: 215.17 g/mol
InChI Key: ZJEGGRFEEABHDP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Key structural attributes include:

  • Methyl groups at positions 2 and 3, which influence steric and electronic properties.
  • A trifluoromethyl (-CF₃) group at position 6, contributing to metabolic stability and lipophilicity.

This compound is primarily utilized as a synthetic building block in medicinal chemistry (e.g., kinase inhibitor development) and materials science due to its fluorine-rich structure .

Properties

IUPAC Name

2,3-dimethyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-5-14-7-3-6(9(10,11)12)4-13-8(7)15(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEGGRFEEABHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Anticancer and Anti-inflammatory Diarylimidazo[4,5-b]pyridines

Examples : 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 3f ).

  • Key Features :
    • Aryl groups at positions 2 and 3 enable π-π interactions with target enzymes like COX-2.
    • 3f exhibits COX-2 selectivity (IC₅₀ = 9.2 µM for COX-2 vs. 21.8 µM for COX-1) and moderate cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cell lines .
  • Comparison :
    • The target compound lacks aryl groups, likely reducing COX-2 affinity but improving metabolic stability due to methyl and trifluoromethyl substituents.
    • Methyl groups may lower cytotoxicity compared to diaryl analogs but enhance solubility .

Carcinogenic Heterocyclic Amines (HAAs)

Example: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine).

  • Key Features: Found in cooked meats; induces microsatellite instability in rat colon tumors . The amino group at position 2 is critical for DNA adduct formation and mutagenicity .
  • The trifluoromethyl group at position 6 may reduce metabolic activation compared to PhIP’s phenyl group .

Kinase Inhibitors

Examples : MLK3 inhibitors (3H-imidazo[4,5-b]pyridine derivatives).

  • Key Features :
    • Derivatives with substitutions at positions 2 and 6 show affinity for the MLK3 ATP-binding pocket.
    • Docking studies highlight the importance of hydrogen bonding and hydrophobic interactions .
  • Comparison :
    • The trifluoromethyl group in the target compound may enhance hydrophobic interactions in kinase active sites, similar to halogenated analogs.
    • Methyl groups at positions 2 and 3 could reduce steric hindrance compared to bulkier substituents .

Halogenated Derivatives

Examples :

  • 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine .
  • 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine .
  • Key Features :
    • Halogens (I, Cl) increase molecular weight and polar surface area, affecting solubility and binding kinetics.
    • Iodo derivatives may act as radiolabeled probes .
  • Comparison :
    • The target compound’s trifluoromethyl group provides electron-withdrawing effects without the toxicity risks of halogens like iodine.
    • Methyl groups offer simpler synthetic routes compared to halogenation .

Data Table: Structural and Functional Comparison

Compound Substituents Key Activities/Properties References
2,3-Dimethyl-6-(trifluoromethyl)-3H-... 2-Me, 3-Me, 6-CF₃ Building block; fluorinated synthon
2,3-Diaryl derivatives (e.g., 3f ) 2-Ar, 3-Ar COX-2 inhibition (IC₅₀ = 9.2 µM)
PhIP 2-NH₂, 6-Ph Carcinogenicity (microsatellite instability)
MLK3 inhibitors Variable at 2, 3, 6 Kinase inhibition (MLK3)
2-Iodo-3-methyl-6-CF₃ analog 2-I, 3-Me, 6-CF₃ Radiolabeling potential

Biological Activity

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its unique imidazo[4,5-b]pyridine core structure. This compound has garnered attention in various fields of biological research due to its potential applications in drug design and development. Its distinct electronic and steric properties, influenced by the trifluoromethyl group, enhance its interaction with biological targets.

PropertyValue
CAS Number 1956356-14-1
Molecular Formula C9H8F3N3
Molecular Weight 215.2 g/mol
Purity ≥ 95%

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property is crucial for modulating enzyme activities and receptor interactions, making it a valuable candidate in drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Antileishmanial Activity: In vitro studies have shown that derivatives of this compound can effectively target the intracellular amastigote stage of Leishmania infantum, with an effective concentration (EC50) of 3.7 µM compared to standard treatments like miltefosine .
  • Cytotoxicity: The compound's derivatives have shown varying degrees of cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Antileishmanial Efficacy:
    • A study demonstrated that derivatives of this compound exhibited improved aqueous solubility and gastrointestinal permeability. The derivatives were tested against L. infantum and showed promising results in inhibiting the intracellular amastigote form .
  • Cytotoxicity Assessment:
    • Compounds derived from this structure were evaluated for their cytotoxic effects on various cancer cell lines (MCF7, HCT116, PC3). The most potent compounds displayed IC50 values ranging from 1.18 to 8.83 µM, indicating significant anti-cancer properties .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique structural properties that enhance its biological activity.

Compound NameEC50 (µM)Activity Type
This compound3.7Antileishmanial
Miltefosine0.4Antileishmanial
Fexinidazole15.9Antileishmanial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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